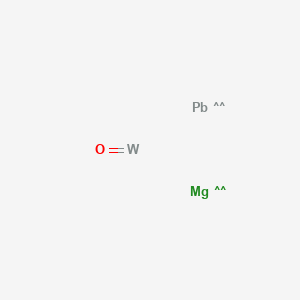
Pubchem_71400220
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71400220 is a chemical compound listed in the PubChem database, a public repository for information on small molecules and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71400220 involves specific reaction conditions and reagents. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane . Another method involves the reduction of tributyltin chloride with lithium aluminium hydride . These reactions typically require controlled environments to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of advanced technologies and equipment ensures the efficient and safe production of this compound.
Chemical Reactions Analysis
Types of Reactions
Pubchem_71400220 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include polymethylhydrosiloxane and lithium aluminium hydride . The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reduction of tributyltin oxide with polymethylhydrosiloxane produces tributyltin hydride .
Scientific Research Applications
Pubchem_71400220 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Pubchem_71400220 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and conditions. The exact molecular targets and pathways involved may vary based on the specific application and research focus .
Comparison with Similar Compounds
Pubchem_71400220 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Tributyltin hydride: Known for its use as a hydrogen donor in organic synthesis.
Trimethylsilyl: Used in various chemical reactions and synthesis processes.
These compounds share some similarities with this compound but also have distinct properties and applications that set them apart.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
60842-64-0 |
|---|---|
Molecular Formula |
MgOPbW |
Molecular Weight |
431 g/mol |
InChI |
InChI=1S/Mg.O.Pb.W |
InChI Key |
ZMEYPISLGFELHB-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Mg].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















